Cas no 186306-70-7 (Phenol,2,3-difluoro-6-methoxy-)

Phenol,2,3-difluoro-6-methoxy- is a fluorinated methoxyphenol derivative with a molecular formula of C7H6F2O2. This compound is characterized by the presence of two fluorine atoms at the 2- and 3-positions and a methoxy group at the 6-position of the phenolic ring. Its unique substitution pattern enhances its reactivity and selectivity in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atoms contribute to increased stability and lipophilicity, while the methoxy group offers additional functionalization potential. This compound is valuable as an intermediate in fine chemical synthesis, where precise electronic and steric properties are required for targeted applications.
Phenol,2,3-difluoro-6-methoxy- structure
186306-70-7 structure
商品名:Phenol,2,3-difluoro-6-methoxy-
CAS番号:186306-70-7
MF:C7H6O2F2
メガワット:160.11814
MDL:MFCD04116024
CID:114789
PubChem ID:3269728

Phenol,2,3-difluoro-6-methoxy- 化学的及び物理的性質

名前と識別子

    • Phenol,2,3-difluoro-6-methoxy-
    • 2,3-Difluoro-6-methoxyphenol
    • AC1MN0PU
    • ACMC-20ajxc
    • CTK7A1369
    • JRD-1591
    • MolPort-000-166-206
    • SBB087408
    • SureCN4302346
    • Phenol, 2,3-difluoro-6-methoxy- (9CI)
    • CS-0193249
    • A880667
    • SCHEMBL4302346
    • DTXSID50390867
    • MFCD04116024
    • JS-4357
    • AKOS015956472
    • E89771
    • 186306-70-7
    • 2,3-difluoro 6-methoxy phenol
    • HDQMXTCQIQIJFG-UHFFFAOYSA-N
    • DB-277386
    • Phenol, 2,3-difluoro-6-methoxy-
    • MDL: MFCD04116024
    • インチ: InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
    • InChIKey: HDQMXTCQIQIJFG-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C(=C(C=C1)F)F)O

計算された属性

  • せいみつぶんしりょう: 160.03358
  • どういたいしつりょう: 160.03358575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • ゆうかいてん: 44-47℃
  • PSA: 29.46

Phenol,2,3-difluoro-6-methoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1221118-1g
2,3-Difluoro-6-methoxyphenol
186306-70-7 95%
1g
$300 2024-06-03
abcr
AB212043-10 g
2,3-Difluoro-6-methoxyphenol; .
186306-70-7
10g
€902.20 2023-05-06
eNovation Chemicals LLC
D956643-1g
2,3-Difluoro-6-methoxyphenol
186306-70-7 97%
1g
$175 2023-09-04
1PlusChem
1P003U4V-1g
2,3-Difluoro-6-methoxyphenol
186306-70-7
1g
$154.00 2024-06-17
Aaron
AR003UD7-100mg
2,3-Difluoro-6-methoxyphenol
186306-70-7 95%
100mg
$35.00 2025-02-10
Ambeed
A304654-100mg
2,3-Difluoro-6-methoxyphenol
186306-70-7 95+%
100mg
$30.0 2024-08-03
Ambeed
A304654-250mg
2,3-Difluoro-6-methoxyphenol
186306-70-7 95+%
250mg
$51.0 2024-08-03
1PlusChem
1P003U4V-250mg
2,3-Difluoro-6-methoxyphenol
186306-70-7 95+%
250mg
$37.00 2023-12-19
eNovation Chemicals LLC
D956643-250mg
2,3-Difluoro-6-methoxyphenol
186306-70-7 97%
250mg
$100 2024-06-07
1PlusChem
1P003U4V-5g
2,3-Difluoro-6-methoxyphenol
186306-70-7
5g
$463.00 2024-06-17

Phenol,2,3-difluoro-6-methoxy- 関連文献

Phenol,2,3-difluoro-6-methoxy-に関する追加情報

Phenol,2,3-difluoro-6-methoxy- (CAS No. 186306-70-7): A Comprehensive Overview in Modern Chemical Research

Phenol,2,3-difluoro-6-methoxy- (CAS No. 186306-70-7) is a fluorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by its 2,3-difluoro and 6-methoxy substituents, exhibits distinct chemical reactivity and biological potential, making it a valuable scaffold for the development of novel therapeutic agents.

The structural features of Phenol,2,3-difluoro-6-methoxy- contribute to its versatility in synthetic chemistry. The presence of fluorine atoms at the 2 and 3 positions introduces electron-withdrawing effects, which can modulate the reactivity of the aromatic ring. Concurrently, the methoxy group at the 6 position provides a site for further functionalization, enabling the construction of more complex molecular architectures. These attributes make this compound an attractive building block for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity.

In recent years, there has been growing interest in the development of fluorinated aromatic compounds for their potential applications in drug discovery. The fluorine atoms in these molecules can influence various pharmacokinetic properties, including metabolic stability and membrane permeability. For instance, studies have shown that fluorine substitution can increase the lipophilicity of a molecule, thereby improving its oral bioavailability. This property is particularly crucial in pharmaceutical development, where achieving optimal drug delivery is paramount.

The biological activity of Phenol,2,3-difluoro-6-methoxy- has been explored in several preclinical studies. Researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The unique electronic distribution induced by the 2,3-difluoro and 6-methoxy groups allows this compound to interact with biological targets in a specific manner, potentially leading to high-affinity binding. Preliminary findings suggest that derivatives of this scaffold may exhibit inhibitory activity against certain kinases, making them promising candidates for further development.

Phenol,2,3-difluoro-6-methoxy- involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorine and methoxy groups with high precision. These synthetic methodologies not only showcase the compound's versatility but also demonstrate the evolving capabilities of modern organic chemistry in constructing complex molecular entities. Phenol,2,3-difluoro-6-methoxy- (CAS No. 186306-70-7) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and biological potential make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
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清らかである:99%/99%/99%
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